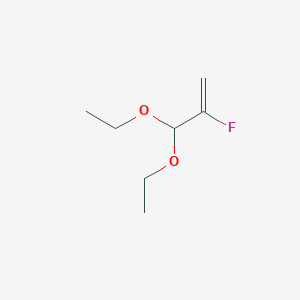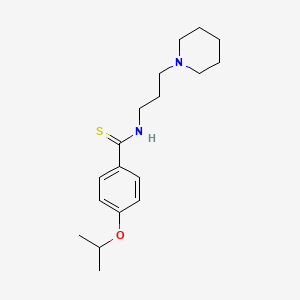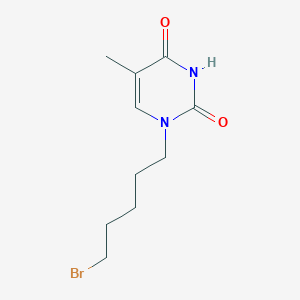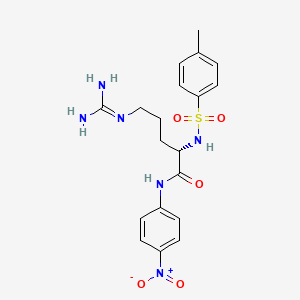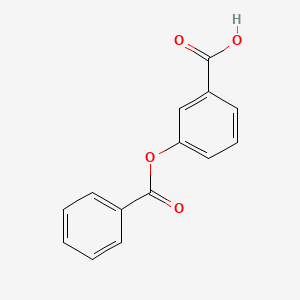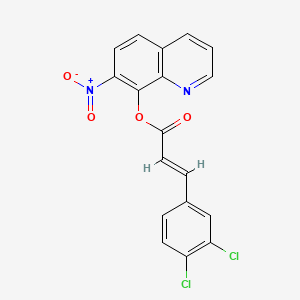![molecular formula C15H20ClFN2O B14684192 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea CAS No. 33082-88-1](/img/structure/B14684192.png)
1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a urea moiety linked to a cyclohexyl ring substituted with a 4-fluorophenyl group and a 2-chloroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea typically involves the reaction of 1-(4-fluorophenyl)cyclohexylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The process may involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at room temperature to moderate heat.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions, resulting in the cleavage of the urea bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted urea derivatives, while oxidation and reduction can lead to changes in the functional groups present.
科学的研究の応用
1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to various biological effects. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
類似化合物との比較
- 1-(4-Chlorophenyl)-2-(4-fluorophenyl)ethanone
- 2-Chloroethyl N-(4-fluorophenyl)carbamate
- 1-(2-Chloroethyl)-4-fluorobenzene
Comparison: 1-(2-Chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea is unique due to the presence of both a urea moiety and a cyclohexyl ring, which are not found in the similar compounds listed above. This structural difference imparts distinct chemical reactivity and potential applications. For example, the urea moiety allows for hydrogen bonding interactions, while the cyclohexyl ring provides steric bulk that can influence the compound’s binding properties and reactivity.
特性
CAS番号 |
33082-88-1 |
|---|---|
分子式 |
C15H20ClFN2O |
分子量 |
298.78 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[1-(4-fluorophenyl)cyclohexyl]urea |
InChI |
InChI=1S/C15H20ClFN2O/c16-10-11-18-14(20)19-15(8-2-1-3-9-15)12-4-6-13(17)7-5-12/h4-7H,1-3,8-11H2,(H2,18,19,20) |
InChIキー |
DUJIXFNDZYBWDP-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)F)NC(=O)NCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
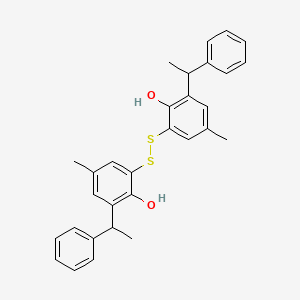
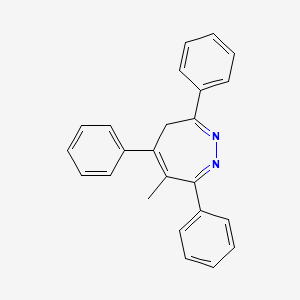
![2-Nitrospiro[cyclopropane-1,9'-fluorene]](/img/structure/B14684154.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
